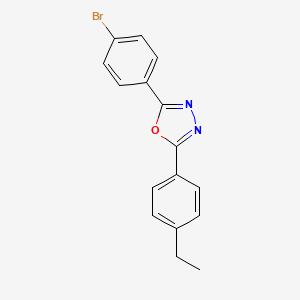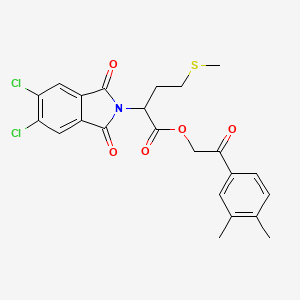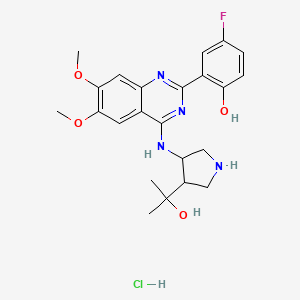![molecular formula C32H23ClN2O8 B12461930 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12461930.png)
2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including nitro, chloro, phenoxy, and benzoate, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the phenoxy intermediate: This involves the reaction of 2-chloro-6-nitrophenol with a suitable phenyl halide under basic conditions to form the phenoxy linkage.
Introduction of the benzoate group: The phenoxy intermediate is then reacted with a benzoic acid derivative to introduce the benzoate group.
Cyclization and functionalization: The final steps involve cyclization and functionalization to form the dioxooctahydro-ethenocyclopropa[f]isoindol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The phenoxy and benzoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in redox reactions, while the phenoxy and benzoate groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share the phenoxy and nitro groups but differ in their triazole core structure.
4-Nitrophenylboronic acid: This compound contains a nitro group and a phenyl ring but lacks the complex benzoate and isoindol moieties.
Uniqueness
2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its combination of functional groups and complex structure, which confer specific chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C32H23ClN2O8 |
|---|---|
Peso molecular |
599.0 g/mol |
Nombre IUPAC |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate |
InChI |
InChI=1S/C32H23ClN2O8/c33-24-2-1-3-25(35(40)41)29(24)43-19-10-6-16(7-11-19)26(36)15-42-32(39)17-4-8-18(9-5-17)34-30(37)27-20-12-13-21(23-14-22(20)23)28(27)31(34)38/h1-13,20-23,27-28H,14-15H2 |
Clave InChI |
UETCURFXUHVMSX-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)OC7=C(C=CC=C7Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B12461856.png)


![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12461885.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12461887.png)
![(3,4-Dimethylphenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12461888.png)

![Ethyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B12461905.png)

![[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B12461914.png)
![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B12461916.png)

![2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B12461929.png)

